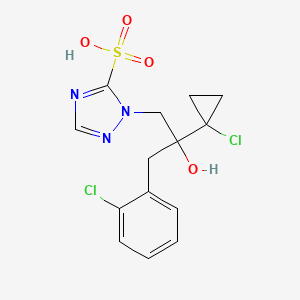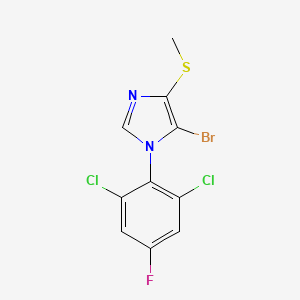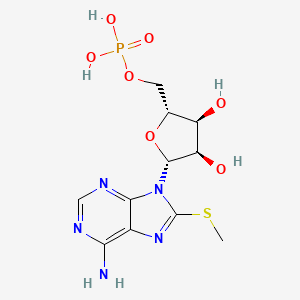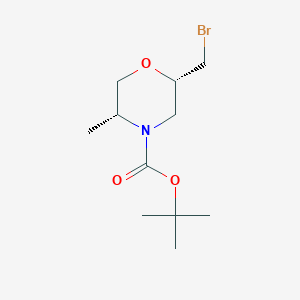
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group at the 5-position and a 4-methylpentyl group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 5-methoxyindole.
Alkylation: The 6-position of the indole ring is alkylated using 4-methylpentyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The methoxy and alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole.
Reduction: Formation of 5-methoxy-6-((4-methylpentyl)oxy)indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-1H-indole: Lacks the 6-((4-methylpentyl)oxy) group.
6-((4-methylpentyl)oxy)-1H-indole: Lacks the methoxy group at the 5-position.
5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole: Has a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is unique due to the presence of both the methoxy and 4-methylpentyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
5-methoxy-6-(4-methylpentoxy)-1H-indole |
InChI |
InChI=1S/C15H21NO2/c1-11(2)5-4-8-18-15-10-13-12(6-7-16-13)9-14(15)17-3/h6-7,9-11,16H,4-5,8H2,1-3H3 |
InChI Key |
IIHWBHRUMPNMCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC1=C(C=C2C=CNC2=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-](/img/structure/B15217359.png)

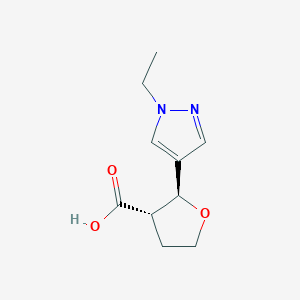
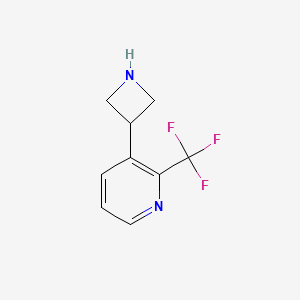

![1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
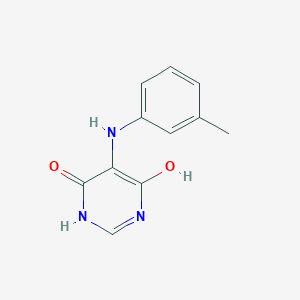
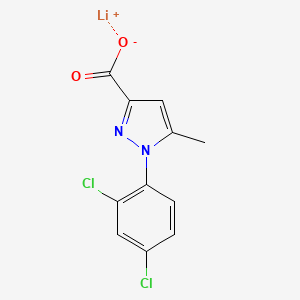
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217428.png)
